2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine
Description
2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine is a heterocyclic compound featuring a fused triazolopyrazine core with a bromine substituent at the 8-position and an ethanamine side chain at the 3-position. The bromine atom enhances electronic effects and steric bulk, influencing molecular interactions and reactivity. The ethanamine group provides a flexible linker for functionalization, making this compound a versatile intermediate in medicinal chemistry, particularly for targeting adenosine receptors or kinase inhibitors . Its molecular formula is C₈H₉BrN₅ (molecular weight: 255.10 g/mol), with a planar triazolopyrazine ring system that facilitates π-π stacking and hydrogen bonding in biological systems .
Properties
Molecular Formula |
C7H8BrN5 |
|---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
2-(8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8BrN5/c8-6-7-12-11-5(1-2-9)13(7)4-3-10-6/h3-4H,1-2,9H2 |
InChI Key |
XYKCHDJDGDWDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C(=N1)Br)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine typically involves the formation of the triazolopyrazine core followed by the introduction of the bromine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with 2,3-dibromopyrazine in the presence of a base can yield the desired triazolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential antiproliferative activities against cancer cell lines.
Antimicrobial Research: It has shown promising antibacterial activities against various strains.
Chemical Biology: Used in the study of molecular interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival. The compound binds to the active sites of these kinases, blocking their activity and leading to the inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Brominated Triazoloheterocycles
Key Observations :
- Bromine at the 8-position increases molecular weight and polarizability, enhancing binding to hydrophobic pockets in proteins .
- Ethylamine vs. methylamine side chains: Longer chains (e.g., propan-2-amine) improve solubility but reduce metabolic stability .
- Pyrazine vs. pyridine cores: Pyrazine’s additional nitrogen atom enhances hydrogen-bonding capacity and aromaticity, critical for receptor affinity .
Key Observations :
Key Observations :
- Bromine substituents enhance ligand-receptor binding via halogen bonding, as seen in adenosine receptor antagonists .
- Amine side chains in triazolo derivatives improve solubility but may require prodrug strategies for blood-brain barrier penetration .
Biological Activity
2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine is a heterocyclic compound belonging to the triazolopyrazine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H8BrN5 |
| Molecular Weight | 218.06 g/mol |
| IUPAC Name | 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine |
| InChI Key | VZQOQWZQYHRTLE-UHFFFAOYSA-N |
The mechanism of action for 2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine primarily involves its role as a kinase inhibitor. It has been shown to interact with specific kinases such as c-Met and VEGFR-2, which are crucial in cancer cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, the compound inhibits their activity and subsequently disrupts downstream signaling pathways that promote tumor growth and metastasis .
Anticancer Activity
Research indicates that 2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine exhibits significant antiproliferative effects against various cancer cell lines. It has been evaluated in vitro for its ability to inhibit cell growth and induce apoptosis in cancer cells. In studies involving human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), the compound demonstrated dose-dependent inhibition of cell viability .
Antimicrobial Activity
This compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro assays have revealed its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The mechanism behind this antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, 2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine has been studied for its potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, although further research is needed to clarify these effects .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of 2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine on several cancer models. The results showed that at concentrations of 10 µM and higher, the compound significantly reduced cell proliferation in A549 cells by approximately 70% after 48 hours of treatment.
Case Study 2: Antimicrobial Activity Assessment
In another study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) for E. coli was determined to be 32 µg/mL, indicating moderate antibacterial activity. Further modifications to the chemical structure are being explored to enhance this activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
